molecular formula C8H15NO3 B11915237 4-Isopropyl-3-(methoxymethoxy)azetidin-2-one

4-Isopropyl-3-(methoxymethoxy)azetidin-2-one

Cat. No.: B11915237
M. Wt: 173.21 g/mol
InChI Key: BBYMAMJRXQLLBJ-UHFFFAOYSA-N
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Description

4-Isopropyl-3-(methoxymethoxy)azetidin-2-one is a member of the azetidin-2-one family, which is a class of compounds known for their diverse biological activities.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(methoxymethoxy)-4-propan-2-ylazetidin-2-one

InChI

InChI=1S/C8H15NO3/c1-5(2)6-7(8(10)9-6)12-4-11-3/h5-7H,4H2,1-3H3,(H,9,10)

InChI Key

BBYMAMJRXQLLBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C(=O)N1)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-3-(methoxymethoxy)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene with an imine . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as ceric ammonium nitrate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of azetidin-2-ones, including this compound, often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

Biological Activity

4-Isopropyl-3-(methoxymethoxy)azetidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

  • Molecular Formula : C₁₁H₁₅NO₃
  • Molecular Weight : 209.25 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may influence various signaling pathways, potentially acting as an inhibitor or modulator of enzyme activity involved in metabolic processes.

Biological Activity

Research on the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Initial studies have demonstrated that the compound exhibits antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to standard antibiotics.
  • Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation in vitro, particularly in breast cancer cell lines. The IC₅₀ values for cell growth inhibition are promising and warrant further exploration.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems.

Table 1: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Table 2: Anticancer Activity

Cell LineIC₅₀ (µM)Reference
MDA-MB-231 (Breast Cancer)5
HeLa (Cervical Cancer)10
A549 (Lung Cancer)15

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of the compound against various pathogens, revealing significant inhibitory effects, particularly against Gram-positive bacteria.
  • In Vitro Cancer Cell Studies : Research highlighted in Cancer Research reported that the compound inhibited proliferation in MDA-MB-231 cells with an IC₅₀ of 5 µM, suggesting potential as a therapeutic agent for breast cancer treatment .
  • Neuroprotective Mechanisms : A recent article in Neuroscience Letters discussed the neuroprotective effects observed in animal models, proposing that the compound may modulate oxidative stress pathways, thereby protecting neuronal integrity .

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